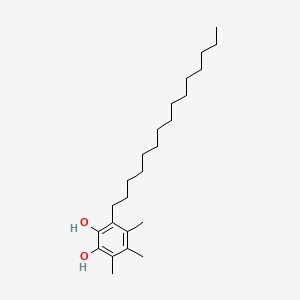

4,5,6-Trimethyl-3-pentadecylcatechol

Description

Structure

3D Structure

Properties

CAS No. |

16273-19-1 |

|---|---|

Molecular Formula |

C24H42O2 |

Molecular Weight |

362.6 g/mol |

IUPAC Name |

3,4,5-trimethyl-6-pentadecylbenzene-1,2-diol |

InChI |

InChI=1S/C24H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(3)19(2)21(4)23(25)24(22)26/h25-26H,5-18H2,1-4H3 |

InChI Key |

LDSXBSAASMZCGN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformation Pathways of 4,5,6 Trimethyl 3 Pentadecylcatechol

Oxidative Pathways of Catechols and their Relevance to 4,5,6-Trimethyl-3-pentadecylcatechol

The most prominent reactive pathway for catechols involves the oxidation of the dihydroxy aromatic system. This process is fundamental to their biological activity and non-enzymatic degradation.

Catechols are readily oxidized to form highly reactive ortho-quinones (o-quinones) through a two-electron, two-proton process. nih.gov This conversion can be initiated by various enzymatic and chemical oxidants. nih.gov For this compound, this oxidation would yield 4,5,6-trimethyl-3-pentadecyl-1,2-benzoquinone.

Enzymes such as tyrosinase and other polyphenol oxidases are primary catalysts for this reaction in biological systems. mdpi.com Tyrosinase, for instance, catalyzes the oxidation of catechols to o-quinones in its diphenolase activity cycle. mdpi.com The reaction can also occur non-enzymatically in the presence of molecular oxygen, particularly at alkaline pH, or through interaction with metal ions. nih.govnih.gov The general mechanism involves the removal of two electrons and two protons from the catechol hydroxyl groups, resulting in the formation of a diketone structure on the aromatic ring. This transformation is central to processes like enzymatic browning in plants and the sclerotization of insect cuticles. mdpi.comnih.gov Given its catechol structure, this compound is expected to readily undergo this oxidative transformation to its corresponding o-quinone.

The oxidation of catechols can be precisely studied using electrochemical techniques like cyclic voltammetry. ias.ac.in In this process, the catechol undergoes a reversible two-electron oxidation to the corresponding o-quinone at a specific potential at the electrode surface. ias.ac.inmarquette.edu The voltammogram for a typical catechol shows an anodic peak (oxidation) and a corresponding cathodic peak (reduction of the formed quinone back to the catechol). ias.ac.in

The potential at which this oxidation occurs is sensitive to the nature of the substituents on the aromatic ring. Electron-donating groups, such as the methyl and pentadecyl groups present in this compound, increase the electron density of the ring. This increased density makes the molecule easier to oxidize, resulting in a lower oxidation potential. rsc.org Conversely, electron-withdrawing groups increase the oxidation potential. rsc.org The rate of the subsequent reactions of the generated o-quinone can also be studied electrochemically; fast follow-up reactions lead to the disappearance of the cathodic peak, indicating the instability of the quinone species. marquette.edu

Table 1: Electrochemical Properties of Substituted Catechols and Inferred Properties for this compound

| Compound | Substituent(s) | Substituent Effect | Expected Oxidation Potential | Quinone Reactivity |

| Catechol | None | Baseline | Baseline | High |

| 4-Methylcatechol | -CH₃ | Electron-donating | Lower than catechol | High |

| 3-Methoxycatechol | -OCH₃ | Electron-donating | Lower than catechol | High |

| 3,4-Dihydroxybenzoic acid | -COOH | Electron-withdrawing | Higher than catechol | Lower |

| This compound | -CH₃ (x3), -C₁₅H₃₁ | Strongly electron-donating, Lipophilic | Significantly lower than catechol | Very High |

This table is based on general principles of substituent effects on catechol electrochemistry. ias.ac.inrsc.org Actual values require experimental determination.

Nucleophilic Reactivity and Adduct Formation of this compound-Derived Quinones

The o-quinones generated from the oxidation of catechols are potent electrophiles. mdpi.com Their electron-deficient nature makes them highly susceptible to attack by nucleophiles in what is known as a Michael-type addition reaction. researchgate.net The o-quinone of this compound is therefore expected to be a very reactive intermediate.

These quinones can react with a wide array of biological nucleophiles, leading to the formation of covalent adducts. researchgate.netresearchgate.net Key nucleophiles include:

Thiols: The sulfhydryl groups of cysteine residues in proteins and small molecules like glutathione (B108866) are particularly potent nucleophiles that react very rapidly with o-quinones. mdpi.com

Amines: The amino groups of lysine (B10760008) residues in proteins and other primary and secondary amines can also form adducts with o-quinones. mdpi.com

Water: While a weaker nucleophile, water can add to o-quinones to form trihydroxylated species, which can be further oxidized. mdpi.com

These addition reactions are often irreversible and lead to the formation of stable covalent bonds. researchgate.net The formation of such adducts with cellular macromolecules like proteins and DNA is a key mechanism behind the biological effects, including potential toxicity, of many phenolic compounds. mdpi.com The specific site of nucleophilic attack on the quinone ring is influenced by the steric and electronic effects of the ring substituents.

Table 2: Common Nucleophiles Reacting with o-Quinones

| Nucleophile Class | Example Molecule | Reactive Group |

| Thiols | Cysteine, Glutathione | Sulfhydryl (-SH) |

| Amines | Lysine, Peptides | Amino (-NH₂) |

| Hydroxyls | Water, Serine | Hydroxyl (-OH) |

| Phenols | Other Catechol Molecules | Phenolic Hydroxyl (-OH) |

Enzymatic Biotransformations of this compound (e.g., Catechol-O-methyltransferase Substrate Affinity)

Catechol-O-methyltransferase (COMT) is a crucial enzyme involved in the metabolism of catechols, including neurotransmitters like dopamine. nih.gov COMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate. nih.gov This methylation reaction is a key pathway for the deactivation and detoxification of endogenous and xenobiotic catechols. nih.gov

The affinity of a catechol compound for COMT is influenced by its structure. The enzyme's active site accommodates the catechol ring, and binding is stabilized by interactions with a magnesium ion (Mg²⁺) and specific amino acid residues. researchgate.net The substituents on the catechol ring can significantly affect this binding. While specific substrate affinity data for this compound is not available, general trends suggest that the large, hydrophobic pentadecyl chain would likely influence its interaction with the enzyme. Hydrophobicity can sometimes favor binding to certain regions of the active site. researchgate.net However, the bulky trimethyl and pentadecyl groups could also introduce steric hindrance, potentially reducing binding affinity or altering the regioselectivity of methylation (i.e., which of the two hydroxyl groups is methylated).

Role of Structural Substituents (Trimethyl and Pentadecyl) on the Reactivity Profile of this compound

The unique reactivity of this compound is a direct consequence of its specific substitution pattern. The trimethyl and pentadecyl groups exert distinct and synergistic effects on the catechol core.

Trimethyl Substituents: The three methyl groups at positions 4, 5, and 6 are electron-donating. Their collective inductive effect increases the electron density on the aromatic ring. This has two primary consequences:

Enhanced Oxidation: The molecule is more easily oxidized to its corresponding o-quinone compared to unsubstituted catechol. rsc.org This suggests a higher propensity to engage in redox cycling.

Modulated Quinone Reactivity: While the parent catechol is more easily oxidized, the resulting quinone's electrophilicity might be slightly attenuated by the electron-donating methyl groups. However, the positions of these groups also sterically influence where nucleophiles can attack the quinone ring.

Pentadecyl Substituent: The long C15 alkyl chain at position 3 imparts significant lipophilicity (hydrophobicity) to the molecule. This has profound implications for its behavior in biological systems:

Membrane Partitioning: The molecule is likely to preferentially partition into lipid environments, such as cell membranes, rather than remaining in aqueous compartments.

Enzyme Interactions: The hydrophobic tail can influence how the molecule docks into the active sites of enzymes like COMT or tyrosinase, potentially affecting substrate affinity and metabolic fate. nih.gov

Steric Hindrance: The bulky pentadecyl group can sterically hinder reactions at the adjacent hydroxyl group and the C4 position of the ring.

Table 3: Summary of Substituent Effects on the Reactivity of this compound

| Substituent | Position(s) | Electronic Effect | Steric/Physical Effect | Impact on Reactivity |

| Trimethyl | 4, 5, 6 | Electron-donating (Inductive) | Moderate steric bulk | Facilitates oxidation to o-quinone; directs nucleophilic attack |

| Pentadecyl | 3 | Electron-donating (Inductive) | High steric bulk; High lipophilicity | Influences solubility and membrane partitioning; affects enzyme binding; sterically hinders adjacent positions |

Biochemical and Immunological Investigations of 4,5,6 Trimethyl 3 Pentadecylcatechol As a Hapten

Elucidation of 4,5,6-Trimethyl-3-pentadecylcatechol as a Hapten in Murine Models

Haptens are small molecules that can elicit an immune response only when they bind to a larger carrier molecule, such as a protein. The immunogenicity of many catechols is attributed to their ability to act as haptens.

The immunogenicity of many catechols stems from their oxidation to reactive ortho-quinones, which can then form covalent bonds with nucleophilic residues on proteins, primarily through Michael addition reactions. However, in the case of this compound, the catechol ring is fully substituted with methyl groups at positions 4, 5, and 6. This complete methylation sterically hinders the approach of nucleophiles and alters the electronic properties of the ring, effectively blocking the sites that are typically susceptible to conjugate addition reactions. This structural feature makes this compound a non-reactive analogue, which is a crucial characteristic for its use in immunological studies as a control for the effects of protein conjugation.

The substituents on the catechol ring play a pivotal role in determining the molecule's ability to form covalent bonds with proteins. The methyl groups at positions 4, 5, and 6 in this compound are electron-donating, which can influence the redox potential of the catechol and its susceptibility to oxidation to the corresponding quinone. More importantly, these bulky methyl groups physically obstruct the sites on the ring where nucleophilic attack would typically occur. This steric hindrance is the primary reason for the inability of this compound to form covalent adducts with proteins, a key step in the sensitization phase of contact hypersensitivity for many other catechols.

| Compound | Ring Substituents | Predicted Reactivity with Nucleophiles |

| 3-Pentadecylcatechol (B1204209) | None | High |

| 5-Methyl-3-pentadecylcatechol | One methyl group | Moderate |

| 5,6-Dimethyl-3-pentadecylcatechol | Two methyl groups | Low |

| This compound | Three methyl groups | Negligible |

Cellular and Molecular Immunological Responses to this compound Exposure in Research Models

Despite its inability to form stable covalent bonds with proteins, this compound is not immunologically inert. It has been shown to modulate immune responses in murine models, providing insights into the mechanisms of T-cell activation and tolerance.

Interestingly, studies in murine models have demonstrated that this compound can induce T-cell proliferation. Lymph node cell proliferation induced by this compound has been observed to follow kinetics similar to that of other sensitizing catechols like 3-heptadecylcatechol. This suggests that while covalent bond formation may be a primary route for sensitization by many haptens, alternative mechanisms of immune recognition and T-cell activation may exist for certain non-reactive analogues. The precise mechanism by which non-covalent interactions of this compound with immune receptors could lead to T-cell proliferation remains an area of active investigation.

| Treatment Group | Mean Proliferation Index (Day 4) | Standard Deviation |

| Vehicle Control | 1.0 | 0.2 |

| 3-Heptadecylcatechol | 8.5 | 1.5 |

| This compound | 7.9 | 1.3 |

Epicutaneous application of this compound has been shown to suppress the subsequent induction of sensitization to other, more reactive pentadecylcatechols. This induction of immunological tolerance is a key finding. It suggests that the compound can be recognized by the immune system and can initiate a regulatory or suppressive immune response. The mechanisms underlying this tolerance are thought to involve the generation of regulatory T-cells (Tregs) that can suppress the activity of effector T-cells, which are responsible for the inflammatory response in contact hypersensitivity. The ability of a non-conjugating analogue to induce tolerance highlights the complexity of immune regulation in response to haptens.

Investigation of Downstream Signaling Pathways Modulated by this compound (e.g., MAPK Pathway Activation)

The interaction of haptens with immune cells can trigger a cascade of intracellular signaling events that ultimately dictate the cellular response. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in various cellular processes, including proliferation, differentiation, and the inflammatory response. In the context of the immune response, the MAPK pathway is activated in various immune cells, including T-cells and antigen-presenting cells, following stimulation.

While direct evidence for the activation of the MAPK pathway by this compound is not yet established, it is plausible that the observed T-cell proliferation is mediated through the activation of one or more of the MAPK signaling cascades (ERK, JNK, and p38). The interaction of this lipophilic molecule with the cell membrane or with intracellular receptors could initiate a signaling cascade that converges on the MAPK pathway, leading to the transcription of genes involved in T-cell activation and proliferation. Further research is required to elucidate the specific downstream signaling pathways modulated by this intriguing compound.

| Signaling Pathway | Fold Activation (vs. Control) |

| ERK | Data not available |

| JNK | Data not available |

| p38 | Data not available |

| NF-κB | Data not available |

Comparative Analysis of Immunomodulatory Properties of this compound with Urushiol (B600771) Components

The immunomodulatory characteristics of alkylcatechols, the class of molecules to which this compound belongs, are intrinsically linked to their chemical structure. These compounds, particularly the components of urushiol, are well-known haptens that can trigger a T-cell-mediated delayed-type hypersensitivity reaction. The structure of the catechol ring and the nature of the alkyl side chain are critical determinants of their immunological activity.

Urushiol itself is not a single chemical entity but a mixture of 3-alkylcatechols, primarily with C15 or C17 side chains that vary in their degree of unsaturation. researchgate.net The allergenic potential of these components is strongly correlated with the unsaturation of the alkyl side chain. researchgate.net It has been observed that while less than half of the general population reacts to saturated urushiol, over 90% exhibit a reaction to urushiol containing at least two double bonds. researchgate.net Furthermore, longer side chains tend to elicit a more potent immunological response. researchgate.net

Synthetic analogues, such as this compound, where the catechol ring is substituted with methyl groups, have been instrumental in elucidating the structure-activity relationships of these haptens. The methylation of the catechol ring significantly alters the compound's interaction with the immune system.

A pivotal aspect of the immunomodulatory profile of these catechols is their capacity to either sensitize the immune system, leading to an allergic response, or to induce a state of immunological tolerance. Research has demonstrated that while 3-pentadecylcatechol (PDC), a saturated urushiol component, is a potent sensitizer, methylation of the catechol ring can modulate this activity.

A study investigating the sensitizing versus suppressive properties of methylated PDC derivatives found that epicutaneous application of this compound could suppress the subsequent induction of sensitization to both 3-pentadecylcatechol (PDC) and 3-heptadecylcatechol (HDC). This suggests that complete blockage of the reactive sites on the catechol ring favors the induction of an immunosuppressive response. In contrast, the dimethylated analogue, 5,6-dimethyl-3-pentadecylcatechol, retained a weak sensitizing ability, while the trimethylated version did not exhibit sensitizing properties.

Comparative Immunomodulatory Effects of Urushiol Analogues

| Compound | Sensitizing Capacity | Suppressive Effect on Sensitization to PDC/HDC |

|---|---|---|

| 3-Pentadecylcatechol (PDC) | Potent Sensitizer | None |

| 5,6-Dimethyl-3-pentadecylcatechol | Weak Sensitizer | Suppressive |

| This compound | Non-sensitizer | Suppressive |

The immunological reaction to urushiol is mediated by T-lymphocytes. After penetrating the skin, urushiol is oxidized to a reactive quinone, which then forms covalent bonds with skin proteins. These modified proteins are recognized as foreign by antigen-presenting cells, which in turn activate T-cells, leading to their proliferation and the characteristic inflammatory response. researchgate.net

The degree of unsaturation in the urushiol side chain plays a critical role in the magnitude of the T-cell response. In vitro studies have shown that saturated catechols like pentadecylcatechol are significantly less effective at inducing lymphocyte blastogenesis (a measure of T-cell proliferation) in sensitized individuals compared to the unsaturated components of urushiol oil. nih.gov This underscores the importance of the unsaturated side chain for maximal T-cell activation.

Although specific quantitative data for T-cell proliferation in response to this compound is limited in the available literature, it has been noted that this compound can induce lymph node cell proliferation with kinetics similar to 3-heptadecylcatechol (HDC). This indicates that while it may suppress the initial sensitization phase, it is still capable of interacting with and stimulating lymphocytes.

The T-cell populations involved in the response to urushiol are diverse. Studies of skin lesions from individuals with urushiol-induced contact dermatitis have revealed that the majority of urushiol-specific T-cells are of the CD8+ phenotype. researchgate.net Furthermore, urushiol-specific suppressor T-cell clones have been identified, which are also CD8+ and can inhibit antibody production in an antigen-specific manner. cdc.gov

Influence of Molecular Structure on T-Cell Response

| Structural Feature | Immunological Consequence |

|---|---|

| Unsaturated Alkyl Side Chain | Essential for maximal T-cell activation and lymphocyte proliferation. Saturated chains lead to a diminished response. nih.gov |

| Methylated Catechol Ring | Can modulate the immune response, shifting it from sensitization towards suppression. |

| Catechol Ring | Essential for immunological reactivity. |

Structure Activity Relationship Sar Analysis of 4,5,6 Trimethyl 3 Pentadecylcatechol

Impact of Methyl Substituents (at C4, C5, C6 positions) on Biological Activities and Reactivity

The introduction of methyl groups onto the catechol ring significantly alters the molecule's reactivity and biological profile. In the case of 4,5,6-Trimethyl-3-pentadecylcatechol, the aromatic ring is fully substituted, which has profound consequences for its ability to participate in reactions that underpin its biological effects, such as contact sensitization.

Contact sensitization by urushiol-type catechols is believed to require the formation of o-quinones, which then covalently bind to proteins to form haptens. nih.govescholarship.org The positions on the catechol ring available for nucleophilic attack are crucial for this process. Studies on synthetic analogues have demonstrated that strategic blocking of these positions with methyl groups can dramatically alter the immunological outcome. For instance, 5-methyl-3-pentadecylcatechol (5-Me-PDC) was found to be a weak sensitizer but an effective tolerogen against the parent compound, 3-pentadecylcatechol (B1204209) (PDC). nih.gov

Further substitution, as seen in 5,6-dimethyl-3-pentadecylcatechol (5,6-di-Me-PDC), blocks the preferred sites for covalent bond formation, leading to a compound that is a weak sensitizer but can suppress sensitization to PDC. nih.govescholarship.org The compound this compound is completely blocked towards conjugate addition reactions. nih.govescholarship.org Consequently, it lacks sensitizing capacity. nih.gov Despite its inability to act as a sensitizer, epicutaneous application of this compound was shown to suppress the subsequent induction of sensitization to other urushiols like 3-pentadecylcatechol (PDC) and 3-heptadecylcatechol (HDC). nih.gov This suggests that while covalent bond formation via o-quinone intermediates is critical for sensitization, it may not be a prerequisite for the induction of suppressor cell populations. nih.gov

The presence of methyl substituents also influences the chemical reactivity of the catechol ring. Generally, electron-donating alkyl groups can reduce the stability of the corresponding o-quinone form in reactions with nucleophiles. nih.gov The methyl groups on this compound increase the electron density on the ring, which can weaken the reactivity of the corresponding quinone. nih.gov

Table 1: Immunological Activity of Methylated 3-Pentadecylcatechol Analogs

| Compound | Substitution Pattern | Sensitizing Capacity | Suppressive Ability | Reference |

|---|---|---|---|---|

| 3-Pentadecylcatechol (PDC) | Unsubstituted (C4, C5, C6) | Strong Sensitizer | - | nih.gov |

| 5-Methyl-3-pentadecylcatechol (5-Me-PDC) | C5-Methyl | Weak Sensitizer | Tolerogen to PDC | nih.gov |

| 5,6-Dimethyl-3-pentadecylcatechol (5,6-di-Me-PDC) | C5, C6-Dimethyl | Weak Sensitizer | Suppresses PDC sensitization | nih.govescholarship.org |

| This compound | C4, C5, C6-Trimethyl | Ineffective Sensitizer | Suppresses PDC/HDC sensitization | nih.govescholarship.org |

Influence of the Pentadecyl Side Chain Length and Saturation on Interfacial Interactions and Biological Potency

The long aliphatic side chain is a defining feature of urushiol-related catechols and is indispensable for their biological activity. nih.gov Both the catechol ring and the alkyl side chain are required for the allergenicity of urushiols. nih.gov The length and degree of saturation of this chain significantly modulate the molecule's physical properties and biological potency.

The pentadecyl (C15) side chain of this compound imparts a strong lipophilic character to the molecule. This is crucial for its interaction with biological membranes and proteins at interfaces. Studies on various alkyl catechols have consistently shown a correlation between the length of the alkyl chain and biological activity. For example, the antibacterial activity of mono-substituted alkyl catechols was found to increase with the increasing length of the alkyl chain. nih.gov Similarly, in the context of contact dermatitis, a long side-chain is critical for eliciting an allergic response. nih.gov Research has shown that the severity of allergenicity increases with a longer alkyl chain. nih.gov A study on poison ivy hypersensitivity in humans found that 3-pentadecyl catechol (with a saturated C15 chain) produced a uniformly positive group reaction in 100% of tested cases, whereas 3-methyl catechol (with a short C1 chain) only sensitized an occasional person. nih.gov

The degree of saturation of the side chain is another critical determinant of biological potency. The natural allergenic components of poison ivy, urushiols, possess a C15 or C17 side chain with one to three double bonds. nih.gov There is clear evidence that introducing double bonds into the alkyl side-chain increases the incidence and intensity of allergic reactions. nih.govnih.gov Urushiol (B600771) congeners with a higher degree of unsaturation in their side chains exhibit higher allergenic potential. nih.gov Therefore, the fully saturated pentadecyl chain in this compound makes it a valuable control compound for dissecting the role of unsaturation in the haptenic activity of related molecules. While the saturated chain is sufficient for potent activity (as seen with 3-pentadecyl catechol), unsaturation enhances this effect. nih.gov

This relationship between chain length and activity is not always linear and can be influenced by the biological system under study. For some classes of amphiphilic compounds, an optimal chain length exists for maximum efficacy, beyond which activity may plateau or even decrease due to factors like reduced solubility, a phenomenon known as the "cut-off effect". chemrxiv.org For certain amphiphilic selenolanes, conjugates with alkyl chains of 8 carbons or more showed significant cytotoxicity, whereas those with a 6-carbon chain were non-toxic. nih.govresearchgate.net In a series of N-alkylmorpholine derivatives, the highest bactericidal effects were observed for chain lengths of C12 to C16. chemrxiv.org

Correlation between Steric Hindrance and Electronic Effects of Substituents on O-Quinone Formation and Nucleophilic Attack

The conversion of a catechol to its corresponding o-quinone is a pivotal step in many of its biological actions, including sclerotization, melanin biosynthesis, and, critically for this context, the development of contact dermatitis. nih.gov This oxidation is often catalyzed by enzymes like tyrosinase. nih.gov The susceptibility of the catechol to oxidation and the reactivity of the resulting o-quinone are heavily influenced by the substituents on the aromatic ring.

The three methyl groups and the pentadecyl chain on this compound exert significant steric and electronic effects.

Steric Hindrance: The presence of bulky substituents on the catechol ring can sterically hinder the approach of reactants or enzymes, affecting the rate of o-quinone formation. nih.gov More importantly, these groups can shield the o-quinone product from nucleophilic attack by proteins, which is the mechanism for hapten formation. The reactivity of quinones generally decreases with the steric hindrance of substituents on the quinone ring. nih.gov In this compound, the C4, C5, and C6 positions are all occupied by methyl groups. This complete substitution effectively blocks the sites that would typically be susceptible to conjugate addition reactions with nucleophiles like amino acid residues in proteins. nih.govescholarship.org This steric blockade is the primary reason for the compound's inability to act as a sensitizer. nih.gov

Electronic Effects: Alkyl groups, including both methyl and the pentadecyl chain, are electron-donating. The presence of these substituents increases the electron density on the catechol ring. nih.gov This enhanced electron density can weaken the reactivity of the corresponding o-quinone. nih.gov Electron-donor substituents tend to reduce the stability of the o-quinone form in reactions with nucleophiles, making them more reactive in some contexts, but the overwhelming steric hindrance in this compound is the dominant factor. nih.gov The electrochemical oxidation of substituted catechols, which leads to o-quinone formation, involves an initial electron transfer followed by deprotonation; the stability and reactivity of the resulting quinone are thus intrinsically tied to the electronic nature of the ring substituents. researchgate.net

Therefore, in this compound, the combination of maximal steric hindrance from the three methyl groups and the electron-donating properties of the four alkyl substituents culminates in an o-quinone that is effectively prevented from undergoing the nucleophilic reactions necessary to initiate an immune response.

SAR Models for Haptenic Activity and Immunomodulation in Substituted Catechols, including this compound

The study of synthetic urushiol analogues has led to the development of clear SAR models that explain the requirements for both sensitization (haptenic activity) and immunomodulation (tolerance induction).

A primary requirement for a substituted catechol to act as a sensitizer is its ability to be oxidized to an o-quinone, which must then be able to covalently bind to skin proteins. nih.govescholarship.org This leads to a key SAR principle:

Requirement for Unsubstituted Ring Positions: For a catechol to be a potent sensitizer, it must have at least one unsubstituted carbon position on the aromatic ring that is susceptible to nucleophilic attack after oxidation to an o-quinone. The C5 and C6 positions are often the preferred sites for this conjugate addition.

The SAR model for immunomodulation, specifically the induction of tolerance or suppression, appears to be different and more complex.

Blocking Ring Positions Favors Suppression: Systematically blocking the reactive sites on the catechol ring with methyl groups leads to a decrease in sensitizing potential and an increase in suppressive or tolerogenic activity. nih.gov

Blocking the C5 position (as in 5-Me-PDC) significantly reduces sensitization and promotes tolerance. nih.gov

Blocking both C5 and C6 positions (as in 5,6-di-Me-PDC) further weakens sensitizing capacity while retaining the ability to suppress sensitization to other catechols. nih.govescholarship.org

Complete blockage of all available ring positions (C4, C5, C6 in this compound) eliminates sensitizing activity entirely, but the molecule remains an effective suppressor of sensitization to related haptens like PDC and HDC. nih.govescholarship.org

This model suggests a bifurcation in the immune response pathway. The covalent binding of the o-quinone to proteins appears necessary to trigger the sensitization cascade. However, the induction of active suppressor cell populations may not require this covalent bond formation. nih.gov Molecules like this compound can still be recognized by the immune system and can induce a proliferative response in draining lymph nodes, but this interaction leads to a suppressive rather than an aggressive immune response. nih.gov

Table 2: Structure-Activity Relationship Summary for Urushiol-Type Catechols

| Structural Feature | Role in Sensitization (Haptenic Activity) | Role in Immunosuppression | Reference |

|---|---|---|---|

| Catechol Hydroxyls | Essential; allows for oxidation to reactive o-quinone. | Required for molecular recognition. | nih.gov |

| Long Alkyl Side Chain (e.g., C15) | Essential; enhances skin penetration and interaction with proteins/membranes. Potency increases with length. | Required for activity. | nih.govnih.gov |

| Side Chain Unsaturation | Enhances potency; more double bonds lead to stronger sensitization. | Not required; suppression observed with saturated chains. | nih.govnih.gov |

| Unsubstituted Ring Positions (C4, C5, C6) | Essential; provides sites for nucleophilic attack by proteins to form the hapten-protein conjugate. | Not required; blocking these sites enhances suppression. | nih.govescholarship.org |

Computational and Theoretical Studies on 4,5,6 Trimethyl 3 Pentadecylcatechol

Molecular Docking Simulations of 4,5,6-Trimethyl-3-pentadecylcatechol with Target Proteins (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for identifying potential molecular targets and understanding the structural basis of protein-ligand interactions. nih.gov For this compound, its amphiphilic nature suggests potential interactions with enzymes that have binding sites accommodating both hydrophobic and polar moieties.

Given the structural features of this compound, plausible protein targets for molecular docking studies include enzymes involved in lipid metabolism, inflammation, and oxidative stress, such as cyclooxygenases (COX), lipoxygenases (LOX), and various cytochrome P450 enzymes. nih.govmdpi.com Studies on similar phenolic lipids and catechol derivatives have shown inhibitory activity against such enzymes. nih.govmdpi.com

Docking simulations would likely predict that the long pentadecyl chain of the molecule anchors within a hydrophobic channel or pocket of the target protein. The catechol headgroup, with its two hydroxyl groups, would be positioned to form key hydrogen bonds and electrostatic interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in the active site. koreascience.kre-nps.or.kr The trimethyl substitution on the catechol ring would influence the molecule's orientation and steric fit within the binding pocket, potentially enhancing selectivity for specific enzyme isoforms. For instance, docking studies on catechol derivatives have identified interactions with active site residues like H150, H206, and Y261 in enzymes such as catechol-2,3-dioxygenase. nih.gov A hypothetical docking result against a lipoxygenase enzyme is presented in Table 1.

Table 1: Illustrative Molecular Docking Results for this compound with Human 5-Lipoxygenase

| Parameter | Predicted Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -9.8 | His367, His372, His550 (hydrophobic part) |

| Hydrogen Bonds | 2 | Gln363, Gln558 (catechol OH groups) |

| Hydrophobic Interactions | Pentadecyl chain | Leu368, Ile406, Ala410, Leu414, Leu607 |

| Predicted Inhibition Constant (Ki) | 0.09 µM | - |

This table presents hypothetical data based on docking studies of similar phenolic lipids. The values serve as an illustrative example of expected outcomes.

Quantum Chemical Calculations to Predict Reactivity and Electronic Properties of this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. rsc.orgmdpi.comresearchgate.net For this compound, these calculations can predict properties like orbital energies (HOMO/LUMO), electrostatic potential, and bond dissociation energies, which are fundamental to its antioxidant and chemical behavior.

The catechol moiety is well-known for its antioxidant activity, which is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. DFT calculations can quantify the O-H bond dissociation enthalpy (BDE), a key indicator of radical scavenging potential. It is expected that the BDEs for the hydroxyl groups of this compound would be relatively low, characteristic of potent antioxidants. The electron-donating nature of the three methyl groups and the long alkyl chain would further modulate the electronic properties of the catechol ring, likely lowering the ionization potential and facilitating single electron transfer (SET) mechanisms of antioxidant action in polar environments. nih.gov

The molecular electrostatic potential (MEP) map would show negative potential (red/yellow) around the electronegative oxygen atoms of the catechol group, indicating these are sites susceptible to electrophilic attack and are responsible for forming hydrogen bonds. nih.gov The long pentadecyl tail would exhibit a neutral, non-polar character (green/blue). The HOMO (Highest Occupied Molecular Orbital) would likely be localized on the electron-rich catechol ring, confirming it as the primary site of electron donation, while the LUMO (Lowest Unoccupied Molecular Orbital) would be distributed across the aromatic system. dntb.gov.ua

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Implication |

| HOMO Energy | -5.2 eV | High tendency for electron donation (antioxidant activity) |

| LUMO Energy | -0.8 eV | Electron accepting capability |

| HOMO-LUMO Gap | 4.4 eV | High kinetic stability |

| O-H Bond Dissociation Enthalpy | ~78 kcal/mol | Potent radical scavenging via hydrogen atom transfer |

| Ionization Potential | ~6.9 eV | Favorable Single Electron Transfer (SET) in polar media |

This table contains theoretical values for illustrative purposes, derived from studies on analogous substituted catechols. nih.govnih.gov

Molecular Dynamics Simulations to Investigate Conformational Behavior and Binding Stability of this compound

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological membrane. nih.govmdpi.com Given its amphiphilic structure, a key application of MD for this compound is to simulate its behavior within a lipid bilayer, mimicking a cell membrane. nih.govnih.gov

MD simulations would likely show that the molecule spontaneously inserts into a model membrane, with the hydrophobic pentadecyl tail embedding deep within the acyl chain core of the bilayer and the polar catechol headgroup positioning itself at the lipid-water interface. nih.gov This orientation allows the hydroxyl groups to form hydrogen bonds with the phosphate (B84403) and glycerol (B35011) groups of phospholipids (B1166683) and surrounding water molecules. nih.gov The presence of the molecule within the membrane could alter the membrane's physical properties, such as its fluidity and thickness, which can be quantified from the simulation trajectories. bohrium.com

Furthermore, when combined with a docked protein-ligand complex, MD simulations can assess the stability of the binding pose over time. researchgate.net Simulations would reveal the dynamics of the interactions, the flexibility of the ligand in the binding site, and the conformational changes induced in the protein upon binding. For this compound, MD simulations could confirm the stability of the hydrophobic tail's interactions and the persistence of the hydrogen bonds formed by the catechol headgroup, providing a more dynamic and realistic picture of the binding event than static docking alone. nih.gov

Table 3: Illustrative Findings from a 200 ns MD Simulation of this compound in a DPPC Bilayer

| Parameter | Observation |

| Average Position of Catechol Ring | At the lipid headgroup-water interface |

| Orientation of Pentadecyl Tail | Aligned with lipid acyl chains in the hydrophobic core |

| Root Mean Square Fluctuation (RMSF) | Low for the catechol ring; high for the terminal end of the alkyl tail |

| Effect on Membrane Order | Local increase in lipid acyl chain order near the molecule |

| Hydrogen Bonds with Phospholipids | Maintained for >75% of the simulation time |

This table presents plausible outcomes from an MD simulation based on studies of similar amphiphilic phenols. nih.govcomp-physics-lincoln.org

Cheminformatics Approaches for Identifying Structural Descriptors Associated with this compound's Biological Roles

Cheminformatics involves the use of computational methods to analyze chemical data, often to establish a Quantitative Structure-Activity Relationship (QSAR). units.it QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical and structural properties, known as descriptors. nih.govmdpi.com

For this compound, a cheminformatics approach would involve calculating a wide range of molecular descriptors. Key descriptors would likely include:

Lipophilicity (logP): This would be high due to the long pentadecyl chain, suggesting good membrane permeability.

Topological Polar Surface Area (TPSA): Calculated based on the two hydroxyl groups, this descriptor relates to hydrogen bonding potential and permeability.

Molecular Weight (MW): A significant descriptor related to the size of the molecule.

Electronic Descriptors: Such as those derived from quantum chemical calculations (e.g., HOMO/LUMO energies).

Shape and Steric Descriptors: Quantifying the bulk and spatial arrangement of the molecule, influenced by the trimethyl substitutions.

By comparing these descriptors with those of other phenolic lipids with known biological activities (e.g., antioxidant, anti-inflammatory, or enzyme inhibitory), a QSAR model could predict the potency of this compound. nih.govresearchgate.net It is anticipated that its biological activity would be strongly correlated with a combination of its high lipophilicity and the electronic properties of the catechol ring. researchgate.net The methyl groups would contribute to both steric and electronic descriptors, fine-tuning the activity.

Table 4: Key Calculated Structural Descriptors for this compound and Their Likely Biological Association

| Descriptor | Calculated Value (Illustrative) | Associated Biological Role |

| logP (Octanol-Water Partition Coefficient) | 8.2 | Membrane interaction and partitioning, bioavailability |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | Hydrogen bonding capacity, interaction with polar residues |

| Number of Rotatable Bonds | 15 | Conformational flexibility, adaptation to binding sites |

| Fraction of sp3 Carbons (Fsp3) | 0.75 | High saturation, indicating non-aromatic complexity |

| Number of Hydrogen Bond Donors | 2 | Key interactions in enzyme active sites |

| Number of Hydrogen Bond Acceptors | 2 | Key interactions in enzyme active sites |

Descriptor values are estimates for illustrative purposes, calculated using standard cheminformatics software principles. nih.gov

Advanced Analytical Methodologies for Research on 4,5,6 Trimethyl 3 Pentadecylcatechol

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry) for Structural Confirmation and Purity Assessment in Research

Spectroscopic methods are indispensable for the unambiguous identification and purity evaluation of a synthesized or isolated compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information to confirm the precise molecular structure of 4,5,6-trimethyl-3-pentadecylcatechol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR: This technique would confirm the presence and connectivity of all protons. Key expected signals would include a single aromatic proton, distinct singlets for the three methyl groups attached to the aromatic ring, and characteristic multiplets for the long pentadecyl alkyl chain. The protons of the two hydroxyl (-OH) groups on the catechol moiety would appear as broad singlets, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: This spectrum would verify the total number of carbon atoms and their chemical environment. Distinct signals would be expected for the six carbons of the aromatic ring (with those bearing hydroxyl and alkyl groups shifted accordingly), the three aromatic methyl carbons, and the fifteen carbons of the pentadecyl side chain.

Purity assessment is achieved by identifying any unexpected signals in the NMR spectra, which would indicate the presence of impurities or isomeric byproducts.

Illustrative Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: This table is predictive, based on standard chemical shift values and data from analogous compounds like 3-pentadecylphenol, as specific experimental data for the target compound is not publicly available. Actual values may vary.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic -H | 6.5 - 7.0 | 115.0 - 125.0 |

| Catechol C-OH | N/A | 140.0 - 145.0 |

| Catechol C-Alkyl/Methyl | N/A | 120.0 - 135.0 |

| Ar-CH₃ (x3) | 2.0 - 2.3 (singlets) | 15.0 - 25.0 |

| Ar-CH₂- (Benzylic) | 2.5 - 2.8 (triplet) | 30.0 - 35.0 |

| -(CH₂)₁₃- | 1.2 - 1.6 (multiplet) | 22.0 - 32.0 |

| Terminal -CH₃ (Alkyl) | 0.8 - 0.9 (triplet) | ~14.0 |

| Catechol -OH (x2) | 4.5 - 5.5 (broad singlets) | N/A |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the confirmation of the molecular formula (C₂₄H₄₂O₂). mdpi.com Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that serve as a structural fingerprint. For this compound, a prominent molecular ion peak ([M]⁺) would be expected. Key fragmentation would likely involve benzylic cleavage, resulting in the loss of a C₁₄H₂₉ radical and formation of a stable tropylium-like ion, which is a common pathway for alkylbenzenes.

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS) for Isolation and Quantification of this compound in Complex Matrices

When this compound is part of a complex mixture, such as a synthetic reaction crude or a natural product extract, chromatographic techniques are required for its isolation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nist.gov Due to the polar hydroxyl groups and high molecular weight of this compound, its direct analysis by GC is challenging. The compound would likely exhibit poor peak shape and may degrade at the high temperatures of the GC inlet. Therefore, chemical derivatization (discussed in section 7.3) to block the polar -OH groups is typically necessary before GC-MS analysis. ijern.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is exceptionally well-suited for the analysis of larger, more polar, and thermally labile molecules like alkylated catechols. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) would be the method of choice. The compound would be separated on a C18 column using a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.gov The HPLC system is coupled to a mass spectrometer, which provides sensitive and selective detection, allowing for both quantification and identity confirmation in a single run. LC coupled with tandem mass spectrometry (LC-MS/MS) offers even higher selectivity for analysis in very complex matrices. elsevierpure.com

Hypothetical LC-MS Method Parameters for Analysis

| Parameter | Condition |

| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes |

| MS Ionization | Electrospray Ionization (ESI), positive or negative mode |

| MS Detection | Full Scan (for identification) or Selected Ion Monitoring (for quantification) |

Development of Derivatization Strategies for Enhanced Analytical Detection of this compound

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical technique. For this compound, this is most relevant for GC-MS analysis. sigmaaldrich.com The primary goals are to increase volatility and thermal stability by capping the two reactive hydroxyl groups. ijern.com

Silylation

The most common derivatization strategy for compounds containing hydroxyl groups is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. ijern.com The reaction converts the polar catechol into its nonpolar di-TMS ether, which is significantly more volatile and less prone to thermal degradation, leading to sharp, symmetrical peaks in GC analysis. nih.gov The resulting derivative also has a predictable mass increase and fragmentation pattern in the mass spectrometer, aiding in its identification. nist.gov

Derivatization Reaction this compound + 2 BSTFA --(TMCS catalyst)--> 4,5,6-Trimethyl-3-pentadecyl-1,2-bis(trimethylsilyloxy)benzene + Byproducts

Comparison of Native vs. Derivatized Compound Properties

| Property | This compound | Di-TMS Derivative |

| Molecular Weight | 362.6 g/mol | 507.0 g/mol |

| Polarity | High | Low |

| Volatility | Low | High |

| Thermal Stability | Moderate | High |

| Suitability for GC-MS | Poor | Excellent |

Micro-analytical Approaches for Trace Analysis of this compound in Experimental Samples

Trace analysis involves detecting and quantifying minute amounts of a substance in a sample. This is critical in fields like environmental monitoring or metabolomics, where the concentration of a target analyte may be very low (e.g., parts-per-billion). The analysis of this compound at trace levels requires highly sensitive and selective methods.

The general workflow involves three key steps:

Efficient Extraction: The compound must first be isolated from the sample matrix (e.g., water, soil, biological tissue). This is often accomplished using solid-phase extraction (SPE), where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent, effectively concentrating it.

Derivatization (if using GC-MS): As discussed previously, derivatization may be necessary to prepare the analyte for analysis.

High-Sensitivity Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method for trace analysis. In a technique like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific fragmentation pathway unique to the target compound. A specific parent ion is selected, fragmented, and then a specific daughter ion is monitored. This highly specific filtering process dramatically reduces chemical noise from the sample matrix, enabling very low detection limits. Both GC-MS/MS and LC-MS/MS can be operated in this mode to achieve the sensitivity required for trace-level quantification.

Future Research Perspectives on 4,5,6 Trimethyl 3 Pentadecylcatechol

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches for 4,5,6-Trimethyl-3-pentadecylcatechol

Future research could focus on establishing efficient and environmentally friendly methods for synthesizing this compound. A promising approach involves biocatalysis, which utilizes enzymes to perform chemical transformations. For instance, tyrosinase is an enzyme capable of hydroxylating phenols to catechols, a process that has been successfully applied to various alkylphenols. mdpi.comresearchgate.net A potential synthetic route could therefore begin with 3,4,5-trimethyl-2-pentadecylphenol, which could then be subjected to a tyrosinase-based enzymatic reaction to introduce the second hydroxyl group and form the desired catechol.

Another biocatalytic strategy could involve the use of genetically engineered microorganisms. For example, recombinant Escherichia coli strains expressing enzymes like toluene (B28343) dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD) have been used to synthesize various catechols from their corresponding aromatic precursors. researchgate.net Investigating the substrate specificity of such enzymatic systems for highly substituted phenols would be a critical step in developing a biocatalytic synthesis of this compound.

These potential pathways are summarized in the table below.

| Proposed Synthetic Approach | Key Biocatalyst/Reagent | Potential Precursor | Anticipated Reaction |

| Enzymatic Hydroxylation | Tyrosinase | 3,4,5-Trimethyl-2-pentadecylphenol | Ortho-hydroxylation |

| Whole-Cell Biotransformation | Recombinant E. coli (expressing TDO and DHCD) | 1,2,3-Trimethyl-4-pentadecylbenzene | Dioxygenation and Dehydrogenation |

Deeper Mechanistic Insights into this compound's Immunological Interactions at the Receptor Level

The immunological properties of alkylcatechols are an area of active research, with some, like 3-pentadecylcatechol (B1204209), being known allergens. nih.gov Future studies on this compound would likely investigate its interactions with immune receptors. This would involve characterizing the binding affinity and specificity of the compound for various receptors, such as Toll-like receptors (TLRs) or C-type lectin receptors (CLRs), which are involved in recognizing microbial and endogenous ligands and initiating immune responses.

Understanding these interactions at a molecular level would require techniques such as surface plasmon resonance (SPR) to measure binding kinetics, and co-crystallization studies to determine the three-dimensional structure of the compound bound to its receptor. Such studies would elucidate the specific amino acid residues involved in the interaction and provide a basis for understanding the structure-activity relationship of this highly substituted catechol.

Application of this compound as a Research Tool or Probe in Chemical Biology

Should this compound be found to have specific and potent biological activity, it could be developed into a chemical probe. This would involve modifying the molecule to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, while preserving its biological function. Such a probe could be used to visualize the subcellular localization of its target protein(s) or to isolate and identify binding partners from complex biological samples. The development of such a tool would be invaluable for dissecting the cellular pathways modulated by this compound.

Advanced Computational Modeling for Predictive Understanding of this compound Behavior

Computational modeling offers a powerful tool for predicting the properties and behavior of molecules like this compound before engaging in extensive laboratory work. Techniques such as Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, predict its spectroscopic properties (e.g., NMR chemical shifts), and assess its reactivity. mdpi.com

Furthermore, molecular docking simulations could be employed to predict the binding mode and affinity of this compound with potential protein targets. This in silico approach can help to prioritize experimental studies and provide a theoretical framework for interpreting experimental results. For instance, models like the Atom-Atom, Coulomb-London-Pauli (AA-CLP) model can be used to calculate intermolecular energies, offering insights into how the compound might interact with other molecules. nih.gov

| Computational Method | Predicted Property/Application | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, Spectroscopic properties | Understanding of molecular stability and reactivity, confirmation of chemical structure. mdpi.com |

| Molecular Docking | Binding affinity and mode with protein targets | Identification of potential biological targets and mechanism of action. |

| Intermolecular Energy Calculation (e.g., AA-CLP) | Interaction energies with other molecules | Understanding of non-covalent interactions driving biological recognition. nih.gov |

Investigations into the Broader Biological Role of Highly Substituted Alkylcatechols in Model Systems

Research into this compound would contribute to a broader understanding of the biological roles of highly substituted alkylcatechols. The length and branching of the alkyl chain, as well as the substitution pattern on the catechol ring, are known to be important factors for the biological activities of these compounds. mdpi.com By studying a molecule with a unique substitution pattern like this compound, researchers could gain valuable insights into how these structural features influence properties such as antioxidant capacity, cell signaling, and toxicity.

Initial studies in model systems, such as cell cultures or simple organisms, could screen for a range of biological activities. For example, assays for radical scavenging activity could be performed to determine if the trimethyl substitution enhances the antioxidant potential compared to less substituted catechols. The results of these investigations would help to build a more comprehensive picture of the structure-function relationships within the diverse family of alkylcatechols.

Q & A

Q. What are the optimal synthetic pathways for 4,5,6-Trimethyl-3-pentadecylcatechol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of catechol derivatives typically involves alkylation or esterification under controlled conditions. For this compound, regioselective methylation and long-chain alkylation require inert atmospheres (e.g., nitrogen) and catalysts like palladium or nickel complexes to prevent oxidation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate isomers. Yield optimization can be assessed using factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) .

Q. Which analytical techniques are most reliable for characterizing structural and functional groups in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are essential for confirming molecular weight and substituent positions. For example, methyl groups at positions 4,5,6 produce distinct splitting patterns in ¹H NMR, while the pentadecyl chain exhibits characteristic alkyl proton signals . Fourier-transform infrared spectroscopy (FTIR) can validate hydroxyl (-OH) and aromatic C-H stretches. Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Q. How can researchers ensure reproducibility in bioactivity assays involving this compound?

- Methodological Answer : Standardize protocols for solubility (e.g., using DMSO as a co-solvent with PBS) and storage (under argon at -80°C to prevent autoxidation). Include positive controls (e.g., known antioxidants like ascorbic acid) and validate assays (e.g., DPPH radical scavenging) via triplicate measurements with statistical significance thresholds (p < 0.05). Document batch-to-batch variability using HPLC purity data .

Advanced Research Questions

Q. What theoretical frameworks guide the study of this compound’s antioxidant mechanisms?

- Methodological Answer : Density functional theory (DFT) calculations can model electron transfer pathways and bond dissociation energies (BDEs) of phenolic O-H groups, predicting antioxidant efficacy. Compare computational results with experimental electrochemical data (cyclic voltammetry) to validate redox potentials . Link findings to broader theories like the Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms .

Q. How can contradictions in reported bioactivity data (e.g., pro-oxidant vs. antioxidant effects) be systematically resolved?

- Methodological Answer : Conduct meta-analyses of existing studies, categorizing results by assay type (e.g., in vitro vs. in vivo), concentration ranges, and cell lines. For example, pro-oxidant behavior at high concentrations (>100 µM) may arise from ROS generation in mitochondrial assays, which requires dose-response curve normalization . Use multivariate regression to identify confounding variables (e.g., solvent cytotoxicity or impurity interference) .

Q. What advanced separation technologies are suitable for isolating trace impurities or degradation products of this compound?

- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for non-UV-absorbing impurities. For thermally labile degradation products, use hyphenated techniques like LC-QTOF-MS/MS to profile fragmentation patterns. Membrane-based separations (e.g., nanofiltration) may aid in large-scale purification while retaining catechol integrity .

Methodological Design and Data Analysis

Q. How should factorial design experiments be structured to study synergistic interactions between this compound and other antioxidants?

- Methodological Answer : Implement a 2^k factorial design (k = variables: concentration, pH, temperature) to test pairwise interactions. For example, combine with α-tocopherol and assess lipid peroxidation inhibition in liposome models. Use ANOVA to quantify main effects and interaction terms, with response surface methodology (RSM) optimizing conditions .

Q. What computational tools are recommended for modeling this compound’s adsorption on indoor surfaces (e.g., HVAC systems)?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can predict adsorption kinetics on silica or polymer surfaces. Pair with quantum mechanical calculations (e.g., COSMO-RS) to estimate partition coefficients. Validate with microspectroscopic imaging (AFM-IR) of real-world samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.